ethyl 4-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate
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Overview
Description
The compound contains several functional groups including an ester group (benzoate), a thiazolidine ring (a five-membered ring containing nitrogen and sulfur), and a conjugated system (alternating single and double bonds). The presence of these functional groups suggests that the compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ester could be formed through a reaction between a carboxylic acid and an alcohol. The thiazolidine ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a conjugated system. The conjugated system would likely result in a planar structure, while the thiazolidine ring could introduce some three-dimensionality .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the ester could undergo hydrolysis to form a carboxylic acid and an alcohol. The conjugated system could participate in electrophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of an ester could make the compound somewhat polar, affecting its solubility in different solvents .Properties
IUPAC Name |
ethyl 4-[3-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S2/c1-3-31-24(30)19-9-11-20(12-10-19)26-22(28)13-14-27-23(29)21(33-25(27)32)16-17(2)15-18-7-5-4-6-8-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,26,28)/b17-15+,21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLKWFDEPAPYKB-JQILVBFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC(=CC3=CC=CC=C3)C)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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